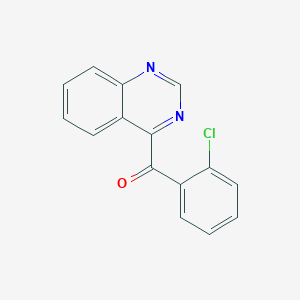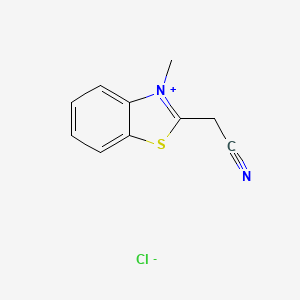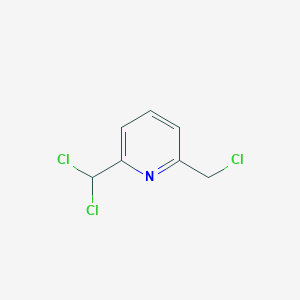
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is composed of a 2-methylhexa-1,5-diene backbone with an oxo group and two phenyl groups attached to a lambda5-phosphane center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of 2-methylhexa-1,5-diene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups. Substitution reactions can result in a wide range of functionalized phosphine compounds.
Applications De Recherche Scientifique
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals and facilitate various catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, which may have implications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.
Industry: In industrial applications, it is used as an intermediate in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes and influencing their reactivity. It may also interact with biological targets, such as enzymes or receptors, through its functional groups, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,5-hexadiene: A related compound with a similar backbone but lacking the phosphane and oxo groups.
Diphenylphosphine oxide: A compound with a similar phosphane center but without the 2-methylhexa-1,5-diene backbone.
Uniqueness
(2-Methylhexa-1,5-dien-3-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its combination of a 2-methylhexa-1,5-diene backbone with an oxo group and diphenylphosphane center. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds. Its ability to form coordination complexes and undergo various chemical transformations makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
58093-12-2 |
|---|---|
Formule moléculaire |
C19H21OP |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[2-methylhexa-1,5-dien-3-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c1-4-11-19(16(2)3)21(20,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h4-10,12-15,19H,1-2,11H2,3H3 |
Clé InChI |
IERYDLHFKZFDOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CC=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



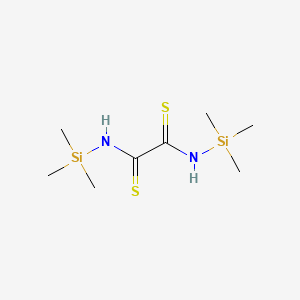
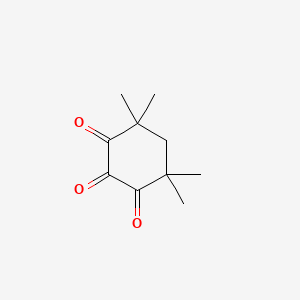



![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
